Sodium 4-chloro-3-(4,5-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate
Description
Nomenclature and Structural Analysis of Sodium 4-chloro-3-(4,5-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate
The nomenclature and structural features of this compound are foundational to understanding its chemical identity and behavior. This section provides a thorough, stepwise elucidation of its systematic name, molecular attributes, and structural characteristics.
Systematic IUPAC Name Derivation
The systematic IUPAC naming of this compound requires a detailed breakdown of its core structure and substituents. The parent scaffold is a benzenesulphonate moiety substituted at the 4-position by a chlorine atom and at the 3-position by a complex pyrazolone-derived azo linkage. The substituent at the 3-position is itself a 4,5-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl group, reflecting the presence of a pyrazolone ring system that is further functionalized.
The IUPAC name is constructed as follows: the main chain is benzenesulfonic acid, with a sodium counterion indicating its salt form. The 4-chloro and 3-(pyrazolyl) substituents are specified by their positions on the benzene ring. The pyrazolyl substituent is described in detail, denoting the 4,5-dihydro-4-((2-hydroxy-4-nitrophenyl)azo) configuration, the methyl group at position 3, and the oxo group at position 5 of the pyrazolone ring. The azo linkage connects the pyrazolone to a 2-hydroxy-4-nitrophenyl group, a common motif in azo dye chemistry that imparts chromophoric properties.
The systematic IUPAC name, therefore, is: sodium 4-chloro-3-[4,5-dihydro-4-((2-hydroxy-4-nitrophenyl)diazenyl)-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate. This nomenclature captures the precise connectivity and functionalization of the molecule, ensuring unambiguous structural identification.
The complexity of the name reflects the intricate substitution pattern and the presence of multiple functional groups, including the azo (diazenyl) linkage, nitro, hydroxy, methyl, oxo, chloro, and sulfonate functionalities. Each component of the name corresponds to a specific structural element, providing a blueprint for reconstructing the molecule from its systematic designation.
Molecular Formula and Weight Calculation
The molecular formula of this compound encapsulates the elemental composition of the compound, which is essential for quantitative chemical analysis and stoichiometric calculations.
To derive the molecular formula, each structural component is considered:
- The benzenesulfonate core contributes a benzene ring (C6H4), a sulfonate group (SO3), and a sodium ion (Na).
- The 4-chloro substituent adds a chlorine atom (Cl).
- The 3-(pyrazolyl) substituent includes a pyrazolone ring with a methyl group (C4H3N2O + CH3), an azo linkage (N=N), and a 2-hydroxy-4-nitrophenyl group (C6H3NO3).
Summing the contributions, the molecular formula can be constructed as follows:
- Benzene ring: C6H4
- Sulfonate: SO3
- Sodium: Na
- Chlorine: Cl
- Pyrazolone ring: C4H3N2O
- Methyl: CH3
- Azo linkage: N2
- 2-hydroxy-4-nitrophenyl: C6H3(NO2)(OH) (which is C6H3N1O3 + OH)
The total formula is thus:
C6H4 (benzene) + SO3 (sulfonate) + Na (sodium) + Cl (chlorine) + C4H3N2O (pyrazolone) + CH3 (methyl) + N2 (azo) + C6H3N1O3 + OH (2-hydroxy-4-nitrophenyl)
Combining and simplifying:
- Carbon: 6 (benzene) + 4 (pyrazolone) + 1 (methyl) + 6 (phenyl) = 17
- Hydrogen: 4 (benzene) + 3 (pyrazolone) + 3 (methyl) + 3 (phenyl) + 1 (OH) = 14
- Nitrogen: 2 (pyrazolone) + 2 (azo) + 1 (phenyl) = 5
- Oxygen: 3 (sulfonate) + 1 (pyrazolone) + 3 (phenyl) + 1 (OH) = 8
- Sulfur: 1
- Sodium: 1
- Chlorine: 1
Thus, the molecular formula is C17H14ClN5O8SNa.
The molecular weight is calculated by summing the atomic weights of each element:
- Carbon (C): 17 × 12.011 = 204.187
- Hydrogen (H): 14 × 1.008 = 14.112
- Chlorine (Cl): 1 × 35.453 = 35.453
- Nitrogen (N): 5 × 14.007 = 70.035
- Oxygen (O): 8 × 15.999 = 127.992
- Sulfur (S): 1 × 32.065 = 32.065
- Sodium (Na): 1 × 22.990 = 22.990
Summing these values:
204.187 (C) + 14.112 (H) + 35.453 (Cl) + 70.035 (N) + 127.992 (O) + 32.065 (S) + 22.990 (Na) = 507.834
Therefore, the molecular weight of this compound is approximately 507.83 grams per mole.
Table 1: Elemental Composition and Molecular Weight Calculation
| Element | Number of Atoms | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 17 | 12.011 | 204.187 |
| Hydrogen | 14 | 1.008 | 14.112 |
| Chlorine | 1 | 35.453 | 35.453 |
| Nitrogen | 5 | 14.007 | 70.035 |
| Oxygen | 8 | 15.999 | 127.992 |
| Sulfur | 1 | 32.065 | 32.065 |
| Sodium | 1 | 22.990 | 22.990 |
| Total | 507.834 |
This precise calculation is essential for analytical and preparative chemistry involving this compound, as well as for comparative studies with related molecules.
Functional Group Identification and Positional Isomerism
The chemical reactivity and physicochemical properties of this compound are dictated by its diverse array of functional groups. A detailed identification of these groups and a discussion of possible positional isomerism are provided below.
Functional Group Identification
- Azo Group (–N=N–): The azo linkage connects the pyrazolone ring to the 2-hydroxy-4-nitrophenyl group. This chromophore is responsible for the intense coloration characteristic of azo dyes and is central to the compound's application in dye chemistry.
- Pyrazolone Ring: The core heterocycle is a five-membered ring containing two adjacent nitrogen atoms and a carbonyl group at the 5-position, classifying it as a pyrazolone derivative. Pyrazolone rings are known for their tautomeric versatility and are common in dye and pharmaceutical chemistry.
- Methyl Group (–CH3): Positioned at the 3-position of the pyrazolone ring, the methyl group influences the electronic environment and steric properties of the molecule.
- Oxo Group (–C=O): The carbonyl at the 5-position of the pyrazolone ring is a key functional group, contributing to the ring's reactivity and hydrogen bonding capacity.
- Hydroxy Group (–OH): The phenolic hydroxy group at the 2-position of the nitrophenyl ring enhances the molecule's ability to participate in hydrogen bonding and may affect its solubility and dyeing properties.
- Nitro Group (–NO2): Located at the 4-position of the nitrophenyl ring, the nitro group is a strong electron-withdrawing substituent, modulating the electronic structure and contributing to the compound's chromophoric characteristics.
- Chloro Group (–Cl): The chlorine atom at the 4-position of the benzenesulfonate ring can influence the compound's reactivity and interaction with substrates.
- Sulfonate Group (–SO3Na): The sulfonate moiety, present as its sodium salt, imparts water solubility and ionic character, which are important for dye applications.
Positional Isomerism
Given the complexity of the molecule, several types of positional isomerism are theoretically possible. Positional isomerism in this context refers to the variation in the location of substituents on the aromatic rings or the heterocyclic core.
- Aromatic Ring Substitution: The positions of the chloro and sulfonate groups on the benzene ring could be interchanged, leading to positional isomers with distinct physical and chemical properties. However, the specified compound has the chloro group at the 4-position and the pyrazolyl group at the 3-position, as denoted in its name.
- Pyrazolone Substitution: The methyl and oxo groups on the pyrazolone ring are fixed at the 3- and 5-positions, respectively. Isomerism could arise if these groups were located at alternative positions, but this would yield a different compound.
- Azo Linkage Position: The azo group connects the 4-position of the pyrazolone ring to the 2-position of the nitrophenyl ring. Isomers could result if the azo linkage were formed at different positions on either ring, altering the electronic and chromophoric properties of the molecule.
The specific arrangement of substituents in this compound is critical to its identity and function, and any deviation would result in a structurally and functionally distinct isomer.
Table 2: Key Functional Groups in this compound
| Functional Group | Location in Molecule | Chemical Role |
|---|---|---|
| Azo (–N=N–) | Between pyrazolone and nitrophenyl rings | Chromophore, conjugation |
| Pyrazolone | Central heterocycle | Scaffold, tautomerism |
| Methyl (–CH3) | 3-position of pyrazolone ring | Electron-donating, steric |
| Oxo (–C=O) | 5-position of pyrazolone ring | Hydrogen bonding, reactivity |
| Hydroxy (–OH) | 2-position of nitrophenyl ring | Hydrogen bonding, solubility |
| Nitro (–NO2) | 4-position of nitrophenyl ring | Electron-withdrawing, chromophore |
| Chloro (–Cl) | 4-position of benzenesulfonate ring | Reactivity, substrate interaction |
| Sulfonate (–SO3Na) | Benzenesulfonate ring, sodium salt | Water solubility, ionic character |
Comparative Analysis with Pyrazole-Based Azo Dye Analogues
The structural and functional features of this compound can be contextualized by comparison with related pyrazole-based azo dyes. Such analogues share a common core but differ in their substitution patterns, influencing their chemical behavior and applications.
Structural Similarities
Pyrazole-based azo dyes typically feature a pyrazolone or pyrazole ring system linked via an azo group to an aromatic substituent. The presence of electron-donating or electron-withdrawing groups on the aromatic rings modulates the wavelength of maximum absorption and the intensity of coloration. The core structure of the title compound—namely, the pyrazolone-azo-aryl motif—is a defining feature of this dye subclass.
Structural Differences
Analogues may vary in the nature and position of substituents. For example, some analogues possess a phenyl group at the 2-position of the pyrazolone ring instead of the benzenesulfonate linkage, or may lack the sulfonate group altogether, affecting solubility and dyeing properties. Others may substitute the nitro or hydroxy groups for alternative functional groups, altering electronic properties and light absorption characteristics.
Table 3: Comparative Structural Features of Selected Pyrazole-Based Azo Dye Analogues
| Compound Name | Key Structural Features | Molecular Formula | Notable Differences |
|---|---|---|---|
| This compound | Pyrazolone ring, azo linkage, nitrophenyl, sulfonate, chloro | C17H14ClN5O8SNa | Sulfonate and chloro substituents |
| 4-(2-Hydroxy-4-nitrophenylazo)-1-phenyl-3-methylpyrazolone | Pyrazolone ring, azo linkage, nitrophenyl, phenyl, methyl | C16H13N5O4 | Phenyl instead of sulfonate, no chloro |
| 2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one | Pyrazolone ring, azo linkage, methylsulphonyl, nitrophenyl | C17H15N5O6S | Methylsulphonyl group, phenyl, no sulfonate |
| 4-[(4-Nitrophenyl)hydrazono]-4H-pyrazole-3,5-diamine | Pyrazole ring, hydrazono linkage, nitrophenyl, diamine | C9H9N7O2 | Diamine substituents, no sulfonate or chloro |
Functional and Application Differences
The presence of the sulfonate group in the title compound enhances its water solubility, a desirable property for dyeing applications on hydrophilic substrates such as wool or polyamide fibers. The chloro substituent can influence the dye's affinity for substrates and its resistance to fading. In contrast, analogues lacking these groups may exhibit different solubility profiles, substrate affinities, and colorfastness properties.
The nitro and hydroxy substituents on the aryl ring are common features among pyrazolone-based azo dyes, contributing to their vivid coloration and bathochromic shifts in absorption maxima. Variation in these substituents allows for fine-tuning of the dye's optical properties, enabling the design of dyes with specific hues and application profiles.
Table 4: Comparative Properties of Pyrazole-Based Azo Dye Analogues
| Compound Name | Water Solubility | Chromophore Type | Substrate Affinity | Typical Application |
|---|---|---|---|---|
| This compound | High | Azo | Hydrophilic fibers | Textile dyeing |
| 4-(2-Hydroxy-4-nitrophenylazo)-1-phenyl-3-methylpyrazolone | Moderate | Azo | Various | General dye applications |
| 2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one | Moderate | Azo | Variable | Specialty dye formulations |
| 4-[(4-Nitrophenyl)hydrazono]-4H-pyrazole-3,5-diamine | Low | Hydrazono | Limited | Analytical chemistry |
The comparative analysis highlights the unique structural and functional attributes of this compound within the broader context of pyrazole-based azo dye chemistry, underscoring the impact of specific substituents on the compound's properties and applications.
Properties
CAS No. |
94109-02-1 |
|---|---|
Molecular Formula |
C16H11ClN5NaO7S |
Molecular Weight |
475.8 g/mol |
IUPAC Name |
sodium;4-chloro-3-[4-[(2-hydroxy-4-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C16H12ClN5O7S.Na/c1-8-15(19-18-12-5-2-9(22(25)26)6-14(12)23)16(24)21(20-8)13-7-10(30(27,28)29)3-4-11(13)17;/h2-7,15,23H,1H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
SKTQCDDLKDZUTB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Biological Activity
Sodium 4-chloro-3-(4,5-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate, a complex azo compound, has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and applications in pharmacology and toxicology.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 475.8 g/mol. Its structure features a pyrazole ring, a sulfonate group, and an azo linkage, which are critical for its biological interactions.
Mechanisms of Biological Activity
-
Antimicrobial Activity :
- Research indicates that azo compounds, including this sodium salt derivative, exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Antioxidant Properties :
- Anticancer Potential :
Table 1: Summary of Biological Activities
Notable Research Studies
- Synthesis and Characterization : A study conducted by Paczkowski et al. explored the synthesis of pyrazoloquinoline derivatives from similar azo compounds, noting their enhanced biological activities through structural modifications .
- Toxicological Assessment : In evaluating the safety profile of sodium 4-chloro-3-(4,5-dihydro...) in aquatic organisms, researchers found that at certain concentrations, the compound exhibited minimal toxicity while retaining its antimicrobial efficacy .
- Pharmacological Applications : A recent review highlighted the potential use of this compound in developing new pharmaceuticals targeting bacterial infections and oxidative stress-related diseases .
Scientific Research Applications
Biological Applications
1.1 Antioxidant and Anti-inflammatory Properties
Recent studies have demonstrated that compounds similar to sodium 4-chloro-3-(4,5-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate exhibit significant antioxidant and anti-inflammatory activities. Molecular docking simulations indicate that these compounds can effectively inhibit inflammatory pathways, making them potential candidates for therapeutic applications in treating diseases characterized by oxidative stress and inflammation .
1.2 Antimicrobial Activity
The pyrazole structure, which is integral to this compound, has been associated with various antimicrobial properties. Compounds containing the pyrazole nucleus have shown efficacy against a range of pathogens, including bacteria and fungi. This makes this compound a candidate for development into antimicrobial agents .
1.3 Anticancer Potential
Research indicates that pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of nitro groups in the structure enhances these effects, suggesting that this compound may be explored further for its potential in cancer therapy .
Industrial Applications
2.1 Dye Manufacturing
this compound can serve as an intermediate in the synthesis of azo dyes. Azo compounds are widely used in textile and food industries due to their vibrant colors and stability. The compound's unique structure allows for modifications that can enhance dye properties such as solubility and lightfastness .
2.2 Photonic Applications
The nonlinear optical (NLO) properties of compounds containing the pyrazole moiety suggest potential applications in photonics. These materials can be utilized in optical devices for signal processing and telecommunications due to their ability to manipulate light at different wavelengths .
Technological Applications
3.1 Sensor Development
Due to its chemical properties, this compound may be applicable in the development of chemical sensors. Its ability to interact with various analytes could be harnessed for detecting environmental pollutants or biological markers .
3.2 Agricultural Uses
In agriculture, compounds similar to this one have been investigated for their potential as herbicides or fungicides. Their effectiveness against specific plant pathogens could lead to the development of new agrochemicals that are both effective and environmentally friendly .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Properties
- Azo Group Variations: The target compound’s 2-hydroxy-4-nitrophenyl substituent enhances electron-withdrawing effects, stabilizing the azo linkage against photodegradation compared to simpler phenyl groups (e.g., in Acid Red 195) . The naphthalene system in Acid Red 195 extends conjugation, shifting absorption to longer wavelengths (bathochromic shift), making it suitable for red dyes . Chlorophenoxy groups (e.g., in CAS 84083-28-3) increase hydrophobicity, reducing solubility but improving adhesion to synthetic fibers .
Sulfonate Positioning :
Pyrazole Modifications :
Stability and Environmental Impact
- Photostability : Nitro groups (target compound) improve UV resistance but may increase toxicity compared to hydroxyl-substituted analogs like Acid Red 195 .
- Biodegradability : Sulfonated azo dyes are generally resistant to microbial degradation, posing environmental challenges. Chlorine substituents (e.g., in CAS 84083-28-3) further hinder breakdown .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to ensure high purity and yield?
- Methodological Answer : Synthesis optimization involves refluxing intermediates (e.g., substituted benzaldehyde derivatives) with acetic acid catalysis in ethanol, followed by solvent evaporation and recrystallization. Purity can be verified via HPLC or TLC, and yield improved by adjusting reaction time/temperature gradients (e.g., reflux conditions in ). For sulfonate stability, pH-controlled environments (pH 6–8) are critical to prevent premature hydrolysis of the sulfonate groups .
Q. What spectroscopic techniques are most reliable for characterizing the azo and pyrazole moieties in this compound?
- Methodological Answer : UV-Vis spectroscopy (λmax ~450–550 nm for azo groups) and FT-IR (stretching vibrations at ~1600 cm⁻¹ for N=N and ~1700 cm⁻¹ for C=O in the pyrazole ring) are standard. For structural confirmation, ¹H/¹³C NMR should resolve aromatic protons (δ 7–8 ppm) and pyrazole methyl groups (δ 2–3 ppm). Mass spectrometry (ESI-MS) can confirm molecular weight, particularly for sodium adducts .
Q. How does the sulfonate group influence solubility and stability in aqueous solutions?
- Methodological Answer : The sulfonate group enhances hydrophilicity, enabling solubility in polar solvents (e.g., water, DMSO). Stability studies require monitoring via pH-dependent degradation assays (e.g., HPLC at 25°C and 40°C). Hydrolysis risks increase under acidic conditions (pH < 4), necessitating buffered formulations for biological assays .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in crystallographic data for complex azo-pyrazole derivatives?
- Methodological Answer : Use SHELXL for high-resolution refinement, particularly for resolving twinning or disorder in the pyrazole ring. Implement restraints for azo bond lengths (N–N ~1.25 Å) and sulfonate group geometry. Pair with DFT calculations (e.g., B3LYP/6-31G*) to validate bond angles and electronic distributions .
Q. How can researchers model the electronic interactions between the nitro and azo groups to predict reactivity?
- Methodological Answer : Computational studies using time-dependent DFT (TD-DFT) can simulate UV-Vis spectra and electron density maps. Focus on charge transfer from the nitro group (electron-withdrawing) to the azo moiety, which influences redox behavior. Validate with cyclic voltammetry to correlate theoretical and experimental redox potentials .
Q. What methods address discrepancies in biological activity data across different assay conditions?
- Methodological Answer : Standardize assays using controlled pH (7.4 PBS) and temperature (37°C) to mimic physiological conditions. For antimicrobial studies, employ MIC (Minimum Inhibitory Concentration) protocols with Gram-positive/negative controls. Cross-validate results with cytotoxicity assays (e.g., MTT on HEK-293 cells) to distinguish specific activity from nonspecific effects .
Q. How can X-ray crystallography resolve tautomeric ambiguity in the pyrazole ring?
- Methodological Answer : Collect high-resolution data (d ≤ 0.8 Å) at low temperature (100 K) to minimize thermal motion. Use SHELXD for phase determination and SHELXE for density modification. Analyze hydrogen-bonding networks (e.g., O–H···O between hydroxy and sulfonate groups) to confirm tautomeric forms .
Safety and Handling
Q. What precautions are critical when handling this compound in aqueous environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
